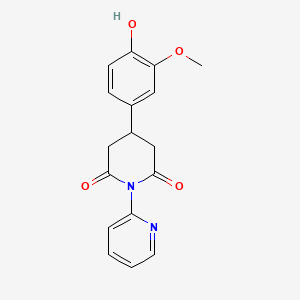![molecular formula C17H16ClN5O2 B11483706 2-[5-(3-chlorophenyl)-2H-tetrazol-2-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B11483706.png)
2-[5-(3-chlorophenyl)-2H-tetrazol-2-yl]-N-(4-methoxybenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(3-chlorophenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide is a complex organic compound featuring a tetrazole ring, a chlorophenyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3-chlorophenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through a Friedel-Crafts alkylation reaction.
Final Coupling: The final step involves coupling the tetrazole ring with the chlorophenyl and methoxyphenyl groups using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing robust purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[5-(3-chlorophenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
2-[5-(3-chlorophenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent.
Materials Science: The compound is explored for its use in the development of advanced materials with specific electronic properties.
Biological Research: It is used as a probe to study various biochemical pathways and interactions.
Mechanism of Action
The mechanism of action of 2-[5-(3-chlorophenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It modulates signaling pathways such as the NF-κB pathway, leading to reduced inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(4-chlorophenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide
- 2-[5-(3-bromophenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide
Uniqueness
2-[5-(3-chlorophenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide is unique due to the specific positioning of the chlorophenyl and methoxyphenyl groups, which confer distinct electronic and steric properties, making it particularly effective in its applications.
Properties
Molecular Formula |
C17H16ClN5O2 |
|---|---|
Molecular Weight |
357.8 g/mol |
IUPAC Name |
2-[5-(3-chlorophenyl)tetrazol-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C17H16ClN5O2/c1-25-15-7-5-12(6-8-15)10-19-16(24)11-23-21-17(20-22-23)13-3-2-4-14(18)9-13/h2-9H,10-11H2,1H3,(H,19,24) |
InChI Key |
LDCDJPPKYANHNA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2N=C(N=N2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1,3-benzodioxol-5-yl)-N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11483628.png)
![9-methyl-19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),5,8,10,13(18)-pentaene-3-thione](/img/structure/B11483646.png)
![2-{2-[(formylamino)methyl]-1H-benzimidazol-1-yl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B11483647.png)
![Dimethyl 2-{1-chloro-2-[(2-hydroxyphenyl)amino]-2-thioxoethylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11483648.png)
![2(1H)-Quinoxalinone, 3-[[[4-methoxy-2-methyl-5-(1-methylethyl)phenyl]methyl]thio]-](/img/structure/B11483651.png)
![N-(4-acetylphenyl)-2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B11483652.png)
![3-{4-[(4-methoxyphenyl)amino]-1,2,5-oxadiazol-3-yl}-N-(pyridin-4-ylmethyl)-1,2,4-oxadiazol-5-amine](/img/structure/B11483654.png)
![1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-4-[4-(trifluoromethyl)phenyl]-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B11483655.png)
![Ethyl 4-{[{[(5-bromofuran-2-yl)methyl]amino}(oxo)acetyl]amino}benzoate](/img/structure/B11483667.png)
![N-[1-benzyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]pentanamide](/img/structure/B11483671.png)
![7-chloro-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B11483681.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-(3,4,5-trimethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11483688.png)

![2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide](/img/structure/B11483711.png)
